molecular formula C20H20FN3O4 B2944419 Ethyl 4-(2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate CAS No. 1251546-14-1

Ethyl 4-(2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate

Número de catálogo: B2944419
Número CAS: 1251546-14-1
Peso molecular: 385.395
Clave InChI: BFGSLOCQIDPPAW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 4-(2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C20H20FN3O4 and its molecular weight is 385.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Ethyl 4-(2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate, also known as EFB-1, is a compound that has garnered attention for its potential biological activities, particularly in the context of inflammatory responses and cancer treatment. This article explores its biological activity, including mechanisms of action, effects on specific cell types, and relevant case studies.

  • Molecular Formula : C20H20FN3O4
  • Molecular Weight : 385.395 g/mol
  • IUPAC Name : Ethyl 4-[[2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetyl]amino]benzoate

EFB-1 functions primarily as an inhibitor of cAMP-specific phosphodiesterase (PDE), impacting various signaling pathways involved in inflammatory responses. Its mechanism involves the following:

  • Inhibition of Superoxide Anion Release : EFB-1 significantly suppresses the release of superoxide anions (O2- -) from activated human neutrophils, which are critical mediators in inflammation and immune response .
  • Reduction of CD11b Expression : The compound also inhibits CD11b expression on neutrophils, which is associated with leukocyte adhesion and migration during inflammation .
  • cAMP Formation and Protein Kinase A Activity : EFB-1 treatment leads to increased cAMP levels and enhanced protein kinase A (PKA) activity in neutrophils, contributing to the attenuation of inflammatory responses .

Case Study 1: Trauma-Hemorrhagic Shock Model

A study conducted on rats subjected to trauma-hemorrhagic shock demonstrated that EFB-1 administration resulted in:

  • Improved Organ Function : Significant improvement in multiple organ dysfunction syndrome (MOD) was observed post-treatment.
  • Biochemical Markers : Decreased levels of plasma alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating reduced liver damage.
  • Histological Improvements : Histological analysis showed reduced myeloperoxidase activity in various organs, suggesting decreased neutrophil infiltration and tissue damage .

Case Study 2: Anticancer Activity

Research has indicated that compounds structurally related to EFB-1 exhibit antiproliferative effects on cancer cell lines. For instance:

  • Cytotoxicity Against Tumor Cells : Analogues of EFB-1 have been tested against various tumor cell lines, showing significant cytocidal activity at micromolar concentrations.
  • Cell Cycle Arrest : These compounds often induce cell cycle arrest at the G2/M phase, leading to inhibited proliferation of cancer cells .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of EFB-1 compared to structurally related compounds:

Compound NameMechanismBiological ActivityReference
EFB-1PDE InhibitorInhibits O2- - release; reduces CD11b expression
SLC-149CAIX InhibitorEffective against triple-negative breast cancer cells
PIB-SOsAntiproliferativeInduces cell cycle arrest; cytotoxicity against tumor cells

Propiedades

IUPAC Name

ethyl 4-[[2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4/c1-2-28-19(26)14-7-9-15(10-8-14)22-18(25)13-23-11-12-24(20(23)27)17-6-4-3-5-16(17)21/h3-10H,2,11-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGSLOCQIDPPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(C2=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.